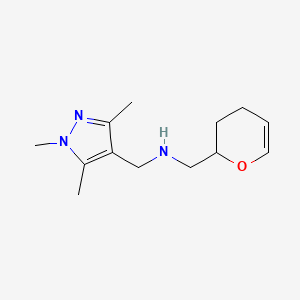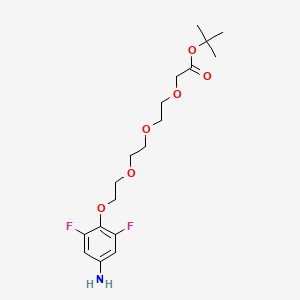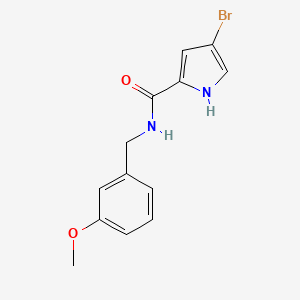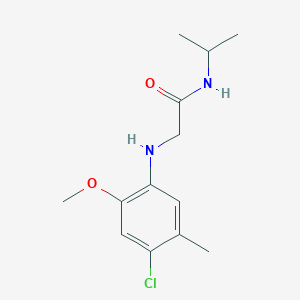![molecular formula C9H11NO B14907405 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Large-scale synthesis often employs photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the desired product . This method allows for the production of multigram quantities, which is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, amines, and carboxylic acids .
Scientific Research Applications
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the design of bioisosteres, which are molecules that mimic the biological activity of other compounds.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This unique structure allows the compound to act as a bioisostere, replacing phenyl rings and other functional groups in drug molecules, thereby improving their pharmacokinetic properties .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained hydrocarbon with a cubic structure.
Adamantane: A tricyclic hydrocarbon with a diamond-like structure.
Uniqueness: 4-(Bicyclo[111]pentan-1-yl)-3-oxobutanenitrile stands out due to its combination of the bicyclo[11Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C9H11NO/c10-2-1-8(11)6-9-3-7(4-9)5-9/h7H,1,3-6H2 |
InChI Key |
BTNDDYKGSVIOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)












